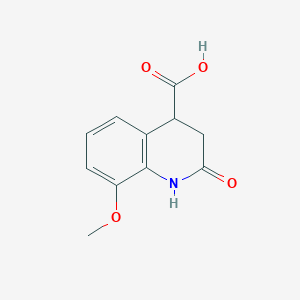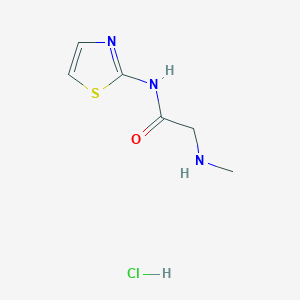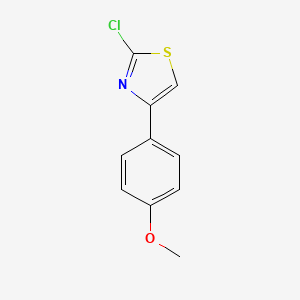
2-Chloro-4-(4-methoxyphenyl)thiazole
概要
説明
2-Chloro-4-(4-methoxyphenyl)thiazole is a biochemical compound used for proteomics research . It has a molecular formula of C10H8ClNOS .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. For instance, a novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
This compound is an off-white powder with a melting point of 91-99°C . It has a molecular weight of 225.7 .科学的研究の応用
Neuropharmacology : A structurally related compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, is a potent member of selective serotonin-3 receptor antagonists and has shown effectiveness in penetrating the blood-brain barrier upon peripheral administration. This suggests its potential use in neuropharmacological research (Rosen et al., 1990).
Chemical Synthesis and Antimicrobial Activity : A related molecule, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, was characterized using quantum chemical methods and vibrational spectral techniques. It exhibited antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Viji et al., 2020).
Electrochemical Polymerization : The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole on a platinum electrode has been studied, exploring its potential applications in polymer science (Sayyah et al., 2006).
Corrosion Inhibition : Thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, have been studied for their potential as mild steel anti-corrosion agents in acid media. These compounds were found to be effective corrosion inhibitors, suggesting their use in industrial applications (Chaitra et al., 2016).
Organic Electronics : A thiazole derivative, the (2-thioxo-3-N-(2-methoxyphenyl) thiazolidin-4-one), was synthesized and used as an electron donor in organic solar cells. This study highlights its potential application in the field of organic electronics and solar energy (Toumi et al., 2015).
作用機序
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to induce various biological effects, which can be attributed to their interaction with their targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-4-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Bacillus subtilis and Escherichia coli . The interaction of this compound with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For example, this compound has been found to inhibit the activity of certain bacterial enzymes, thereby preventing the synthesis of essential cellular components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that this compound can have lasting effects on tissue function, particularly in the context of its antimicrobial and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. This compound interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as the synthesis and degradation of cellular components . For instance, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, this compound can influence the levels of various metabolites within the cell, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can interact with various binding proteins, which facilitate its distribution to different cellular organelles . These interactions are crucial for the compound’s localization and accumulation within the cell, ultimately influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal allows this compound to be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins . Similarly, the localization of this compound to the mitochondria enables it to influence mitochondrial function and cellular energy metabolism .
特性
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGABPTLYUHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652702 | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-01-0 | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)

![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)

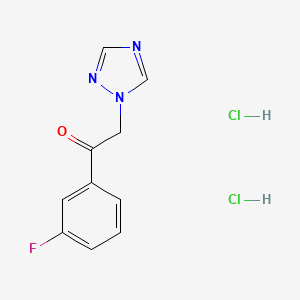
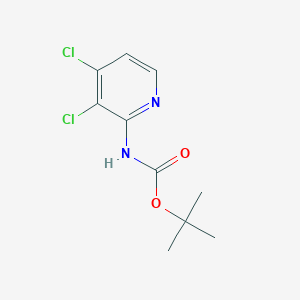
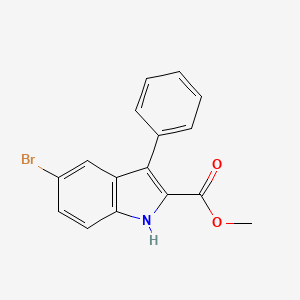
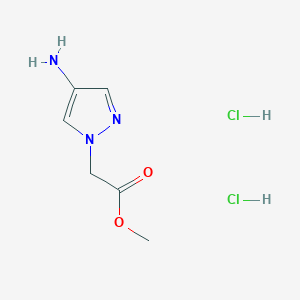
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)

